N-(3-(1H-pyrazol-3-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
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Overview
Description
N-(3-(1H-pyrazol-3-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic organic compound that features a pyrazole ring, a phenyl group, and a quinazolinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrazol-3-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones.
Attachment of the phenyl group: This step might involve a Suzuki coupling reaction between a boronic acid derivative and a halogenated pyrazole.
Synthesis of the quinazolinone moiety: This can be synthesized from anthranilic acid derivatives through cyclization reactions.
Coupling of the two moieties: The final step involves the formation of the amide bond between the pyrazole-phenyl intermediate and the quinazolinone derivative.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
Catalysts: Use of palladium or other metal catalysts for coupling reactions.
Solvents: Selection of appropriate solvents for each reaction step to ensure solubility and reaction efficiency.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-pyrazol-3-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions could target the carbonyl group in the quinazolinone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the phenyl or pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with different functional groups, while substitution could introduce various substituents on the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-(1H-pyrazol-3-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide would depend on its specific biological target. Generally, such compounds might:
Bind to enzymes or receptors: Inhibiting or activating their function.
Interact with DNA or RNA: Affecting gene expression or protein synthesis.
Modulate signaling pathways: Influencing cellular processes like proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
N-(3-(1H-pyrazol-3-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide: Unique due to its specific combination of pyrazole, phenyl, and quinazolinone moieties.
Other pyrazole derivatives: Often studied for their anti-inflammatory and anticancer properties.
Quinazolinone derivatives: Known for their diverse biological activities, including antimicrobial and anticancer effects.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[3-(1H-pyrazol-5-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c26-19(23-15-5-3-4-14(12-15)17-8-10-22-24-17)9-11-25-13-21-18-7-2-1-6-16(18)20(25)27/h1-8,10,12-13H,9,11H2,(H,22,24)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TURPEDYVIMONFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC=CC(=C3)C4=CC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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